molecular formula C12H16O3 B1321578 2-Sec-butoxy-3-methoxybenzaldehyde CAS No. 872183-67-0

2-Sec-butoxy-3-methoxybenzaldehyde

Cat. No. B1321578
M. Wt: 208.25 g/mol
InChI Key: FHALBHJLYWQNFN-UHFFFAOYSA-N
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Description

2-Sec-butoxy-3-methoxybenzaldehyde is a chemical compound with the molecular formula C12H16O3 . It is a liquid at room temperature .


Physical And Chemical Properties Analysis

2-Sec-butoxy-3-methoxybenzaldehyde has a molecular weight of 208.26 g/mol . It is a liquid at room temperature . The InChI code for this compound is 1S/C12H16O3/c1-3-4-8-15-12-10(9-13)6-5-7-11(12)14-2/h5-7,9H,3-4,8H2,1-2H3 .

Scientific Research Applications

Organic Chemistry and Environmental Impact Assessment

2-Sec-butoxy-3-methoxybenzaldehyde has been used in a study of a model organic reaction . The study was focused on performing a quantitative assessment of the environmental impacts associated with an organic synthesis reaction .

Summary of the Application

The study employed vanillin as the substrate, a phenolic compound widely used in the food industry and of pharmaceutical interest, considering its antioxidant and antitumoral potential . The reaction was a nucleophilic substitution .

Methods of Application or Experimental Procedures

Three different solvents were chosen for the reaction: acetonitrile (ACN), acetone (Ace), and dimethylformamide (DMF) . The syntheses were planned with the aid of a multivariate experimental design to estimate the best reaction conditions .

Results or Outcomes

The experimental results highlighted that the reactions carried out in DMF resulted in higher yields with respect to ACN and Ace . These reactions were also the ones with lower environmental impacts . The multilinear regression models allowed the researchers to identify the optimal experimental conditions able to guarantee the highest reaction yields and lowest environmental impacts for the studied reaction . The identified optimal experimental conditions were also validated by experimentally conducting the reaction in those conditions, which indeed led to the highest yield (i.e., 93%) and the lowest environmental impacts among the performed experiments .

Safety And Hazards

While specific safety and hazard information for 2-Sec-butoxy-3-methoxybenzaldehyde is not available, it’s generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .

properties

IUPAC Name

2-butan-2-yloxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-9(2)15-12-10(8-13)6-5-7-11(12)14-3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHALBHJLYWQNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=CC=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611397
Record name 2-[(Butan-2-yl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Sec-butoxy-3-methoxybenzaldehyde

CAS RN

872183-67-0
Record name 2-[(Butan-2-yl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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